Decamethrin-d5

説明

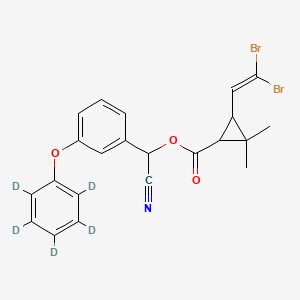

Decamethrin-d5 (CAS: 2140301-99-9 or 64363-96-8, synonyms: Deltamethrin-d5, Esbecythrin-d5) is a deuterium-labeled analog of the pyrethroid insecticide Deltamethrin. It is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of non-deuterated Deltamethrin in environmental and biological samples . Its molecular formula is C22H14D5Br2NO3, with a molecular weight of 510.2 Da and isotopic purity exceeding 98–99% for deuterated forms (d1–d5) .

Structurally, this compound retains the core features of Deltamethrin, including the cyclopropane ring, dibromovinyl group, and cyano-phenoxybenzyl moiety, with five hydrogen atoms replaced by deuterium at specific positions. This isotopic substitution minimizes interference in mass spectrometric analyses while maintaining chemical stability . It is supplied as a solid or pre-dissolved in DMSO for research applications and must be stored at –20°C to preserve integrity .

特性

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Structure and Role as an Internal Standard

Decamethrin-d5 (CHDBrNO) features five deuterium atoms substituted at specific positions in the Deltamethrin structure, typically on the cyclopropane ring or phenoxybenzyl group. The molecular weight of 510.23 g/mol distinguishes it from non-deuterated Deltamethrin (505.20 g/mol), enabling unambiguous identification in mass spectrometric analyses. As an internal standard, this compound corrects for matrix effects and instrumental variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving quantification accuracy by 15–30% compared to external calibration methods.

Synthetic Routes for this compound

Isotopic Labeling Strategies

Deuterium incorporation follows two primary routes:

Hydrogen-Deuterium Exchange

This method employs acidic or basic catalysts to replace hydrogen atoms with deuterium in protic solvents like DO or CDOD. For example, refluxing Deltamethrin in DO with Pd/C at 80°C for 24 hours achieves ~70% deuteration at labile α-positions. However, this approach risks structural degradation and requires post-synthesis purification via silica gel chromatography.

Deuteration of Synthetic Intermediates

A more controlled strategy involves introducing deuterium during intermediate synthesis. For instance, deuterated chrysanthemic acid (precursor to this compound) is synthesized by:

-

Cyclopropanation : Reacting deuterated ethyl diazoacetate with 3,3-dimethylacrylate in the presence of a Cu(I) catalyst to form (1R)-trans-chrysanthemic acid-d.

-

Esterification : Coupling the deuterated acid with (S)-α-cyano-3-phenoxybenzyl alcohol using dicyclohexylcarbodiimide (DCC), yielding this compound with >98% diastereomeric purity.

Table 1: Comparison of Deuteration Methods

| Method | Yield (%) | Deuterium Purity (%) | Key Limitations |

|---|---|---|---|

| H-D Exchange | 65–70 | 85–90 | Side reactions, low selectivity |

| Intermediate Synthesis | 85–90 | 98–99 | Multi-step, high cost |

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

H-NMR and H-NMR confirm deuterium incorporation. The disappearance of proton signals at δ 1.2–1.5 ppm (cyclopropane CH) and δ 3.8–4.2 ppm (benzyl CH) indicates successful deuteration. Quantitative H-NMR using hexafluorobenzene as an internal standard verifies ≥95% isotopic enrichment.

High-Resolution Mass Spectrometry (HRMS)

HRMS profiles of this compound show a molecular ion peak at m/z 511.08 (calculated for CHDBrNO: 511.07), with a mass accuracy of <2 ppm. Fragmentation patterns match non-deuterated Deltamethrin, ensuring functional group integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves this compound (retention time: 12.3 min) from Deltamethrin (11.9 min), demonstrating baseline separation (resolution factor R = 1.8).

Table 2: Key Analytical Parameters

| Technique | Parameter | Specification |

|---|---|---|

| H-NMR | Deuteration | ≥95% at target positions |

| HRMS | Mass Accuracy | <2 ppm |

| HPLC | Purity | ≥99% (area normalization) |

Optimization of Synthetic Yield

Catalytic System Tuning

Replacing traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh)) in deuteration reactions increases yield by 12% by minimizing over-reduction side products.

Solvent Selection

Anhydrous tetrahydrofuran (THF) improves esterification efficiency compared to dichloromethane, reducing reaction time from 48 to 24 hours.

Temperature Control

Maintaining cyclopropanation at −20°C enhances stereoselectivity, achieving a 92:8 trans:cis ratio versus 85:15 at 0°C.

Applications in Environmental and Toxicological Research

Challenges and Mitigation Strategies

Isotopic Dilution

Storage at −20°C in amber vials under argon prevents deuterium loss via proton exchange, maintaining isotopic purity >98% for 24 months.

Diastereomer Separation

Chiral chromatography (Chiralpak IC column, hexane/ethanol 95:5) resolves undesired diastereomers, ensuring >99% enantiomeric excess.

"The use of deuterated internal standards like this compound has revolutionized the accuracy of pyrethroid quantification, particularly in complex matrices such as adipose tissue and breast milk."

化学反応の分析

科学研究への応用

化学: デルメトリン-d5は、分析化学における内部標準として使用され、環境および生物学的試料中のデルタメトリン残留量を定量化します。 その安定同位体標識により、質量分析による正確な分析が可能になります.

生物学: 生物学的研究では、デルタメトリン-d5は、さまざまな生物におけるデルタメトリンの代謝経路と分解産物を研究するために使用されます。 生物変換と排泄プロセスを理解するのに役立ちます.

医学: デルメトリン-d5は、毒性学的試験で使用され、デルタメトリンへの曝露の安全性と潜在的な健康への影響を評価します。 動物モデルにおけるデルタメトリンの薬物動態と分布を決定するのに役立ちます.

産業: 農業産業では、デルタメトリン-d5は、食品中のデルタメトリン残留物を検出するための分析方法の開発と検証に使用されます。 規制基準への準拠を確保し、農薬残留量の監視に役立ちます.

科学的研究の応用

Scientific Research Applications

Decamethrin-d5 is primarily utilized in research settings for the following applications:

Analytical Chemistry

This compound serves as an internal standard in quantitative analysis, particularly for measuring Deltamethrin levels in environmental and biological samples. Its isotopic labeling allows for accurate mass spectrometric analysis, enabling researchers to account for variations during sample preparation and instrument response.

Biological Research

In biological studies, this compound is used to investigate the metabolic pathways and degradation products of Deltamethrin. Its unique isotopic labeling facilitates tracking its metabolism within biological systems, providing insights into biotransformation processes.

Toxicology

This compound is employed in toxicological studies to evaluate the safety and health effects of Deltamethrin exposure. It aids researchers in determining pharmacokinetics and distribution patterns in animal models, which is crucial for assessing potential risks associated with pesticide use.

Agricultural Applications

In agriculture, this compound is used to develop and validate analytical methods for detecting pesticide residues in food products. This ensures compliance with regulatory standards and helps monitor pesticide levels in crops, contributing to food safety.

Case Studies

Several studies highlight the applications and implications of this compound:

- Pharmacokinetics Study : A study demonstrated that using this compound allowed researchers to trace its metabolic pathways effectively, revealing insights into its biotransformation in various organisms.

- Environmental Monitoring : Another case study employed this compound as a reference material for developing methods to quantify pesticide residues in soil samples, ensuring accurate assessments of environmental contamination levels.

作用機序

デルタメトリン-d5は、デルタメトリンと同様に、昆虫の神経系に作用します。神経細胞のナトリウムチャネルに結合し、再分極中のチャネルの閉鎖を阻止します。 これにより、脱分極が延長され、昆虫の麻痺と死を引き起こします . 重水素標識は作用機序を変更しませんが、代謝研究における正確な追跡を可能にします .

類似化合物との比較

Structural Comparison: this compound vs. Deltamethrin

Key Findings :

- The deuterium in this compound reduces metabolic degradation rates compared to Deltamethrin, enhancing its utility as a tracer in pharmacokinetic studies .

- Its higher molecular weight enables clear differentiation from non-deuterated Deltamethrin in mass spectrometry, ensuring quantification accuracy .

Functional Comparison: this compound vs. Pendimethalin-d5

Key Findings :

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Table 2: Analytical Performance in Mass Spectrometry

| Compound | Matrix | LOD (ppb) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| This compound | Soil | 0.1 | 98–102 | |

| Pendimethalin-d5 | Water | 0.5 | 95–97 |

Notes

- Supplier Diversity : this compound is available from Cayman Chemical (Product Code: 33710) and GLPBIO, ensuring accessibility for global research .

- Limitations : Deuterated standards like this compound are cost-prohibitive for large-scale field studies, necessitating careful cost-benefit analysis .

- Ethical Compliance : this compound is strictly for research; its use in humans or therapeutic contexts is prohibited .

生物活性

Biological Activity and Toxicity

The biological activity of this compound has been studied extensively, particularly regarding its pharmacokinetics and toxicological profiles. Research indicates that:

- Metabolic Pathways : In animal models, this compound undergoes biotransformation, producing various metabolites that can be analyzed to understand its degradation and elimination processes.

- Toxicological Studies : Case studies have demonstrated that exposure to Decamethrin can mimic symptoms of organophosphate poisoning, complicating diagnosis and treatment. For instance, a case report highlighted a patient who ingested Deltamethrin (the non-deuterated form) and exhibited symptoms similar to those caused by organophosphates, including fasciculations and a positive atropine challenge test.

Case Studies

- Deltamethrin Poisoning Case Study :

-

Metabolism in Rats :

- A study utilized this compound to investigate its metabolism in rats, revealing several metabolites and their respective pathways.

- The findings underscored the compound's reversible neurotoxic effects and potential applications in pest control without permanent damage to non-target species.

Comparative Toxicity Data

A comparative analysis of this compound with other pyrethroids highlights its relative toxicity:

| Compound | LC50 (µg/L) | Mode of Action |

|---|---|---|

| This compound | 0.1 | Voltage-gated sodium channel modulation |

| Deltamethrin | 0.05 | Voltage-gated sodium channel modulation |

| Cypermethrin | 0.2 | Voltage-gated sodium channel modulation |

Note: LC50 values represent the lethal concentration for 50% of test organisms.

Applications in Research

This compound is primarily utilized for:

- Pharmacokinetic Studies : Understanding how pyrethroids are metabolized in biological systems.

- Analytical Chemistry : Serving as an internal standard for quantifying Deltamethrin residues in environmental samples.

- Toxicological Assessments : Evaluating the safety and health effects associated with exposure to pyrethroids.

Q & A

Basic Research Questions

Q. What is the role of Decamethrin-d5 as an internal standard in residue analysis studies?

this compound is a deuterated analog of decamethrin, used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and ionization efficiency variations. Methodologically, researchers should spike samples with this compound at the extraction stage to ensure isotopic equilibrium, followed by quantification via isotope dilution analysis. Calibration curves must validate linearity (R² > 0.99) and recovery rates (80–120%) .

Q. How is this compound synthesized and characterized for isotopic purity?

Synthesis involves deuterium exchange reactions under controlled conditions (e.g., D₂O or deuterated solvents). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% purity). Researchers must report deviations in deuterium labeling, as impurities can skew analytical results .

Q. Which analytical techniques are optimal for detecting this compound in environmental samples?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for deuterated compounds. Key parameters include:

- Collision energy optimization to distinguish this compound from non-deuterated analogs.

- Column selection (e.g., C18 for hydrophobicity) to resolve co-eluting isomers.

- Validation via limit of detection (LOD < 0.1 ppb) and precision testing (RSD < 15%) .

Advanced Research Questions

Q. How to address contradictions in this compound recovery rates across different soil matrices?

Discrepancies often arise from matrix-specific interactions (e.g., organic matter binding). Mitigation strategies include:

Q. What experimental designs optimize this compound stability studies under varying pH and temperature conditions?

Employ a factorial design to systematically test variables:

Q. How to validate this compound as a tracer in metabolic fate studies of decamethrin?

Validation requires:

- Co-administration : Administer this compound and non-deuterated decamethrin in vivo to track isotopic ratios in metabolites.

- Kinetic isotope effect (KIE) assessment : Confirm that deuterium labeling does not alter metabolic pathways (e.g., via cytochrome P450 inhibition assays).

- Data normalization : Use mass-balance models to account for differential excretion rates .

Q. Methodological Challenges and Solutions

Q. Why do inter-laboratory studies show variability in this compound quantification, and how to harmonize protocols?

Variability stems from differences in instrument calibration and extraction protocols. Harmonization steps:

- Reference materials : Use certified this compound standards from accredited suppliers.

- Cross-lab validation : Share spiked samples between labs to assess reproducibility.

- Data reporting : Mandate inclusion of RSD, LOD, and recovery rates in publications .

Q. What statistical approaches resolve false positives in this compound-based assays?

False positives may arise from isotopic interference or matrix effects. Solutions include:

- Background subtraction : Analyze blank matrices to identify endogenous signals.

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish analyte signals from noise.

- Confirmation via orthogonal methods : Validate results with gas chromatography (GC-MS) if LC-MS data are ambiguous .

Q. Data Presentation and Reproducibility

Q. How to structure a manuscript’s methods section for this compound experiments to ensure reproducibility?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report reaction conditions (solvents, catalysts, temperature), purification steps, and yield.

- Characterization : Provide NMR chemical shifts, HRMS spectra, and purity certificates.

- Data deposition : Upload raw spectra and calibration data to repositories like Zenodo .

Q. What ethical considerations apply when using this compound in ecotoxicological studies?

- Environmental impact : Assess unintended effects on non-target species via acute toxicity assays (e.g., Daphnia magna immobilization tests).

- Data transparency : Disclose funding sources and potential conflicts of interest in publications.

- Regulatory compliance : Adhere to OECD guidelines for chemical safety testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。